2-(1-Chloroethyl)-5-(2-methylpropyl)furan
Description
Structure
3D Structure
Properties
CAS No. |
917769-51-8 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-(1-chloroethyl)-5-(2-methylpropyl)furan |
InChI |
InChI=1S/C10H15ClO/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
DAFNBKVYJGYWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(O1)C(C)Cl |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2 1 Chloroethyl 5 2 Methylpropyl Furan
De Novo Furan (B31954) Core Construction with Defined Substitution Patterns
The foundational step in the synthesis is the construction of the 2,5-disubstituted furan core, specifically the 2-ethyl-5-(2-methylpropyl)furan precursor. Modern organic synthesis offers several powerful strategies to build this heterocyclic scaffold with high regioselectivity.
Catalytic Ring-Closing and Cycloisomerization Approaches to Furan Formation
Catalytic cycloisomerization reactions provide an efficient and atom-economical route to substituted furans from acyclic precursors. These methods often utilize transition metals like copper, palladium, or gold to catalyze the intramolecular ring closure.
A plausible route to the 2-ethyl-5-(2-methylpropyl)furan core involves the cycloisomerization of an appropriately substituted alkynyl ketone. For instance, 6-methylhept-1-yn-3-one can serve as a key precursor. The synthesis begins with the alkynylation of an isovaleraldehyde, followed by oxidation to the corresponding ketone. This alkynyl ketone can then undergo a 5-endo-dig cyclization. Copper(I) iodide has proven to be an effective catalyst for such transformations, proceeding under mild conditions that tolerate a variety of functional groups. nih.govresearchgate.net
Table 1: Catalysts for Furan Synthesis via Cycloisomerization
| Catalyst System | Precursor Type | Typical Conditions | Key Advantage |
|---|---|---|---|
| Copper(I) Iodide (CuI) | Alkynyl Ketones | Acetonitrile, 80 °C | Mild conditions, good functional group tolerance. nih.gov |
| Palladium(II) Complexes | (Z)-2-En-4-yn-1-ols | DMA, 25-100 °C | High versatility for various substituted furans. |
| Gold(III) Chloride (AuCl3) | β-Alkynyl β-ketoesters | DCM, Room Temp | High yields and operational simplicity. |
The general mechanism for the copper-catalyzed reaction involves the activation of the alkyne by the copper catalyst, which facilitates the nucleophilic attack by the ketone's enol or enolate form to close the ring, followed by dehydration to yield the aromatic furan ring. nih.gov
Multi-Component Reactions for Highly Substituted Furans
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. researchgate.net For the synthesis of a 2,5-dialkyl-substituted furan, an MCR approach could involve the condensation of an aldehyde (isovaleraldehyde), a β-dicarbonyl compound (e.g., acetylacetone), and another component that ultimately forms the second substituent. While many MCRs for furans lead to more heavily functionalized products (e.g., with ester or cyano groups), modifications can provide pathways to simpler alkyl-substituted furans. These reactions are prized for their efficiency, atom economy, and ability to generate molecular diversity from readily available starting materials. researchgate.net
Paal-Knorr and Feist-Benary Synthesis Adaptations for Furanic Rings
Paal-Knorr Furan Synthesis: This is one of the most classical and reliable methods for furan synthesis, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org To generate the required 2-ethyl-5-(2-methylpropyl)furan precursor, a suitable 1,4-diketone, namely 7-methyl-3,6-octanedione, would be required. The synthesis of this diketone can be achieved through various methods, such as the coupling of an enolate with an α-halo ketone. Once the 1,4-diketone is obtained, treatment with an acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a Lewis acid promotes enolization of one ketone, followed by nucleophilic attack on the second carbonyl group and subsequent dehydration to furnish the furan ring. wikipedia.orgresearchgate.net
Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.comquimicaorganica.org An adaptation for a 2,5-dialkyl furan would involve a subsequent decarboxylation step. For example, the reaction between ethyl acetoacetate (B1235776) and 1-chloro-4-methyl-2-pentanone could yield an intermediate that, after cyclization and decarboxylation, would lead to the desired furan core. The reaction is typically catalyzed by a base like pyridine (B92270) or ammonia. wikipedia.org
Table 2: Comparison of Classical Furan Synthesis Methods
| Method | Key Precursors | Catalyst/Reagent | Primary Product Type |
|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl compounds | Acid (Protic or Lewis) | Substituted furans. wikipedia.orgorganic-chemistry.org |
| Feist-Benary | α-Halo ketones + β-Dicarbonyls | Base (e.g., Pyridine) | Substituted furans, often with an ester group at C-3. wikipedia.orgresearchgate.net |
Regioselective Introduction of the 1-Chloroethyl Moiety
Once the 2-ethyl-5-(2-methylpropyl)furan precursor is synthesized, the next critical step is the selective chlorination of the ethyl group at the α-carbon (the carbon directly attached to the furan ring). This position is activated, akin to a benzylic position, facilitating regioselective halogenation.
Halogenation Techniques for Alpha-Carbon Chlorination on Alkyl Chains
The α-carbon of the ethyl group on the furan ring is susceptible to free radical halogenation due to the stability of the resulting furan-stabilized radical intermediate. N-Chlorosuccinimide (NCS) is a preferred reagent for such selective chlorinations, often used in conjunction with a radical initiator like benzoyl peroxide (BPO) or AIBN, or under photochemical conditions. researchgate.netorganic-chemistry.org
The reaction proceeds via a free-radical chain mechanism:
Initiation: A radical initiator generates a small number of radicals.
Propagation: A radical abstracts a hydrogen atom from the α-carbon of the ethyl group, forming a resonance-stabilized radical. This radical then reacts with NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain.
Termination: Radicals combine to end the chain reaction.
The use of NCS is advantageous as it provides a low concentration of chlorine, minimizing side reactions such as addition to the furan ring or over-halogenation. researchgate.netnih.gov The reaction conditions, including solvent (typically non-polar, like carbon tetrachloride), temperature, and initiator, must be carefully controlled to maximize the yield of the desired monochlorinated product. A study on the bromination of 2-ethylfuran (B109080) with N-bromosuccinimide (NBS) highlights the feasibility of this approach for halogenating the α-position of the ethyl side chain. researchgate.net
Precursor Design for Stereochemical Control at the Chloroethyl Center
The chlorination of 2-ethyl-5-(2-methylpropyl)furan creates a new stereocenter at the α-carbon of the chloroethyl group, resulting in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereochemical control to synthesize a single enantiomer requires an asymmetric approach. ethz.ch
Several strategies can be envisioned:
Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. For example, one could start with a chiral alcohol, (S)-1-(5-(2-methylpropyl)furan-2-yl)ethan-1-ol. This chiral alcohol could be synthesized via asymmetric reduction of the corresponding ketone. The chiral alcohol can then be converted to the target chloride, for example through an Appel reaction, which often proceeds with inversion of stereochemistry.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the furan precursor molecule to direct the chlorination to one face of the molecule. After the stereoselective chlorination, the auxiliary is removed, yielding the enantiomerically enriched product.
Catalytic Asymmetric Chlorination: Although more challenging, a direct enantioselective C-H chlorination could be achieved using a chiral catalyst. This advanced strategy involves a catalyst that can differentiate between the two enantiotopic α-hydrogens on the ethyl group, leading to the preferential formation of one enantiomer.
These methods provide pathways to control the three-dimensional structure of the final molecule, which is often critical in fields such as medicinal chemistry and materials science. nih.gov
Strategies for Incorporating the 2-Methylpropyl Group
The introduction of the 2-methylpropyl (isobutyl) group onto the furan nucleus is a key step in the synthesis of the target molecule. This can be achieved through several established and modern synthetic methodologies, primarily revolving around alkylation and cross-coupling reactions.
Friedel-Crafts Alkylation and Acylation-Reduction:
A traditional and direct approach for introducing alkyl groups onto aromatic systems is the Friedel-Crafts reaction. However, the direct Friedel-Crafts alkylation of furan with isobutyl halides is often problematic due to the high reactivity of the furan ring, which can lead to polysubstitution and polymerization under the strongly acidic conditions typically employed. Furan's sensitivity to strong Lewis acids like AlCl₃ can result in ring-opening or degradation, leading to low yields.
A more controlled and widely applicable two-step approach involves an initial Friedel-Crafts acylation followed by reduction of the resulting ketone. This strategy offers better regioselectivity and avoids the carbocation rearrangements often associated with Friedel-Crafts alkylation. The acylation of furan with isobutyryl chloride or isobutyric anhydride (B1165640) can be catalyzed by milder Lewis acids to yield 2-isobutyrylfuran. The subsequent reduction of the carbonyl group to a methylene (B1212753) group can be accomplished through classic methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The choice between these reduction methods depends on the compatibility of other functional groups present in the molecule with acidic or basic conditions. The Clemmensen reduction is suitable for substrates stable in strong acid, while the Wolff-Kishner reduction is preferred for those sensitive to acid but stable in the presence of a strong base. organic-chemistry.orgwikipedia.orgpharmaguideline.comwikipedia.orgtcichemicals.combyjus.combyjus.comannamalaiuniversity.ac.inorganic-chemistry.org
For instance, the acylation of 2-methylfuran (B129897) with fatty acid anhydrides has been studied, providing a basis for the acylation of furan itself with isobutyric anhydride. osti.govresearchgate.net The use of heterogeneous catalysts like zeolites can also facilitate the acylation of furanic compounds with carboxylic acids, offering a more sustainable alternative to traditional Lewis acids. shareok.org
Palladium-Catalyzed Cross-Coupling Reactions:
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These methods provide a highly selective and functional-group-tolerant alternative to classical alkylation techniques. To incorporate the 2-methylpropyl group, a common strategy involves the coupling of a halofuran with an appropriate organometallic reagent.
For example, 2-bromofuran (B1272941) or 2-iodofuran (B1589784) can be coupled with isobutylmagnesium bromide (an isobutyl Grignard reagent) in the presence of a palladium catalyst. The success of these reactions often hinges on the choice of the palladium precursor and the phosphine (B1218219) ligand. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands have been shown to be effective in promoting the coupling of alkyl halides with organometallic reagents. organic-chemistry.orgrsc.org This approach generally offers high yields and excellent regioselectivity, as the position of the alkyl group is predetermined by the position of the halogen on the furan ring.
The following interactive table summarizes a comparison of potential methods for introducing the 2-methylpropyl group.
| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation-Reduction | Furan, Isobutyryl chloride/anhydride; then Zn(Hg)/HCl or H₂NNH₂/KOH | Lewis Acid (e.g., BF₃·OEt₂); then strong acid or base | Well-established, readily available starting materials. | Two-step process, harsh reaction conditions, potential for side reactions with sensitive substrates. |
| Palladium-Catalyzed Cross-Coupling | 2-Halofuran, Isobutylmagnesium bromide | Pd catalyst (e.g., Pd(PPh₃)₄), phosphine ligand | High regioselectivity, mild reaction conditions, good functional group tolerance. | Requires pre-functionalized furan, catalyst can be expensive. |
While the 2-methylpropyl group itself is achiral, the principles of stereocontrol are paramount for the introduction of the 1-chloroethyl group at the 2-position, which contains a stereocenter. The strategies for introducing branched alkyl chains with stereocontrol often rely on the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis.
For the synthesis of the target molecule, the stereocenter is on the 1-chloroethyl group. A plausible strategy involves the asymmetric reduction of a precursor ketone, 2-acetyl-5-(2-methylpropyl)furan, to the corresponding chiral alcohol, 1-(5-(2-methylpropyl)furan-2-yl)ethan-1-ol. This can be achieved using chiral reducing agents or through biocatalytic reduction. For example, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell biocatalysts like Lactobacillus paracasei has been shown to produce the corresponding (S)-alcohol with high conversion and enantiomeric excess. researchgate.net A similar biocatalytic approach could be applied to the reduction of 2-acetyl-5-(2-methylpropyl)furan.
Once the chiral alcohol is obtained, it can be converted to the corresponding chiral chloride with retention or inversion of configuration, depending on the chosen chlorinating agent and reaction conditions. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, or Appel reaction conditions (PPh₃/CCl₄). The stereochemical outcome of this step is critical for the final stereochemistry of 2-(1-chloroethyl)-5-(2-methylpropyl)furan.
Green Chemistry Principles and Sustainable Synthetic Routes for Furan Derivatives
The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of furan derivatives, many of which can be derived from biomass, there are significant opportunities to develop more sustainable processes.
Use of Renewable Feedstocks: Furan and its derivatives can often be sourced from renewable biomass. For example, furfural (B47365), a key platform chemical, is produced from the dehydration of pentose (B10789219) sugars found in agricultural residues. This provides a sustainable starting point for the synthesis of more complex furan-containing molecules.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for instance, can be highly atom-economical.
Use of Greener Solvents: Many traditional organic solvents are volatile, toxic, and derived from petrochemicals. A key aspect of green chemistry is the replacement of these solvents with more environmentally benign alternatives. For reactions involving furan derivatives, several biomass-derived solvents have shown promise. These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from levulinic acid, and Cyrene™ (dihydrolevoglucosenone), which is derived from cellulose. nih.govcore.ac.ukrsc.orgnumberanalytics.comdigitellinc.comnih.govmdpi.comresearchgate.netrsc.org These solvents are often biodegradable and have a lower toxicity profile than their conventional counterparts.
The following interactive table provides an overview of some green solvents and their potential applications in the synthesis of furan derivatives.
| Green Solvent | Source | Properties | Potential Applications in Furan Synthesis |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., levulinic acid) | Ether-type solvent, higher boiling point than THF, forms an azeotrope with water. | Grignard reactions, cross-coupling reactions, reductions. |
| Cyrene™ (dihydrolevoglucosenone) | Cellulose | Dipolar aprotic solvent, high boiling point, biodegradable. | Replacement for NMP, DMF, and DMAc in various reactions like nucleophilic substitutions and cross-couplings. nih.govmdpi.comresearchgate.netrsc.org |
| γ-Valerolactone (GVL) | Biomass (e.g., levulinic acid) | Polar aprotic solvent, high boiling point, low toxicity. | Can be used in acid-catalyzed reactions and as a solvent for biomass processing. |
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste. Zeolites, for example, can be used as solid acid catalysts in Friedel-Crafts acylations. shareok.org Biocatalysis, as discussed for the asymmetric reduction step, also aligns with green chemistry principles by utilizing enzymes that operate under mild conditions (temperature, pressure, and pH) and often in aqueous media, with high selectivity. acs.orgacs.orgnih.gov
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Reaction Mechanisms and Reactivity Profiles of 2 1 Chloroethyl 5 2 Methylpropyl Furan
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring System
The furan ring is significantly more reactive towards electrophiles than benzene, with reactions estimated to be many orders of magnitude faster. chemicalbook.com This heightened reactivity is due to the oxygen heteroatom, which donates lone-pair electron density into the ring, thereby activating it towards electrophilic attack. pearson.com Electrophilic substitution on furan proceeds via an addition-elimination mechanism that temporarily disrupts the aromatic system. chemicalbook.com
In an unsubstituted furan molecule, electrophilic attack preferentially occurs at the C2 and C5 positions (the α-positions). quora.commatanginicollege.ac.in This regioselectivity is governed by the stability of the intermediate carbocation (also known as a sigma complex or arenium ion). pearson.com
Attack at C2/C5: When an electrophile attacks the C2 position, the resulting positive charge is delocalized over three atoms, including the oxygen atom. This creates three significant resonance structures, which effectively stabilizes the intermediate. chemicalbook.comquora.com
Attack at C3/C4: In contrast, attack at the C3 position results in a carbocation that is stabilized by only two resonance structures, and the positive charge is not delocalized onto the oxygen atom to the same extent. chemicalbook.commatanginicollege.ac.in
Because the intermediate for C2/C5 attack is more stable, the activation energy for this pathway is lower, making it the kinetically favored product. quora.com In 2-(1-chloroethyl)-5-(2-methylpropyl)furan, the C2 and C5 positions are already substituted. Therefore, electrophilic substitution would be directed to the less reactive C3 and C4 positions.
| Position of Attack | Number of Resonance Structures | Relative Stability of Intermediate | Favored Pathway |
|---|---|---|---|
| C2 / C5 (α-positions) | 3 | Higher | Yes |
| C3 / C4 (β-positions) | 2 | Lower | No |
2-methylpropyl (Isobutyl) Group: This alkyl group is an electron-donating group (EDG) through an inductive effect. It pushes electron density into the furan ring, thereby increasing its nucleophilicity and further activating it towards electrophilic substitution compared to an unsubstituted ring.
1-Chloroethyl Group: This group exhibits a net electron-withdrawing effect (EWG). The chlorine atom is highly electronegative and pulls electron density away from the furan ring via a strong inductive effect (-I). This effect deactivates the ring, making it less reactive towards electrophiles.
Nucleophilic Substitution Reactions at the 1-Chloroethyl Moiety
The 1-chloroethyl group contains a secondary carbon atom bonded to a chlorine atom, which is a good leaving group. This structure is a classic substrate for nucleophilic substitution reactions, which can proceed through either an Sₙ1 or Sₙ2 pathway. byjus.commasterorganicchemistry.com
Secondary alkyl halides like this compound are borderline cases that can react via either mechanism, with the specific conditions dictating the outcome. quora.comchemguide.co.uk
Sₙ2 (Substitution Nucleophilic Bimolecular): This pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.orgorganic-chemistry.org This leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Sₙ2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. masterorganicchemistry.com
Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. organic-chemistry.org The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, typically leading to a racemic mixture of products. libretexts.org This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form a relatively stable carbocation. organic-chemistry.orgmasterorganicchemistry.com
For the title compound, the secondary carbocation that would form in an Sₙ1 reaction is adjacent to the furan ring, which can offer some resonance stabilization, making this pathway plausible under the right conditions.
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |
|---|---|---|
| Substrate | Secondary (can form a stabilized carbocation) | Secondary (moderately accessible to nucleophile) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, CN⁻, RS⁻) |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization | Inversion of configuration |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
The proximity of the furan ring to the reacting chloroethyl side chain introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. vedantu.comwikipedia.org In this scenario, a group within the molecule acts as an internal nucleophile. mugberiagangadharmahavidyalaya.ac.in
For this compound, the electron-rich furan ring (either through the π-electrons or the oxygen lone pairs) can attack the electrophilic carbon of the C-Cl bond, displacing the chloride ion in an intramolecular Sₙ2 reaction. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com This would form a strained, cyclic furanium ion intermediate. The subsequent attack by an external nucleophile would open this intermediate.
Key consequences of NGP include:
Rate Enhancement: Reactions involving NGP are often significantly faster than analogous reactions without a participating group. vedantu.comwikipedia.org
Retention of Stereochemistry: The process involves two consecutive Sₙ2-like steps (intramolecular attack followed by external nucleophilic attack), each causing an inversion of configuration. The net result is a retention of the original stereochemistry. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com
This participation could also lead to intramolecular cyclization products under certain conditions, where the furan ring system becomes part of a new, fused ring structure. nih.govresearchgate.net
Rearrangement Reactions Involving the Chloroethyl Side Chain
Rearrangement reactions are common in processes that involve carbocation intermediates, such as the Sₙ1 reaction. masterorganicchemistry.com When a carbocation is formed, a hydrogen atom or an alkyl group from an adjacent carbon can shift (a 1,2-shift) to the positively charged carbon, if this shift results in a more stable carbocation. masterorganicchemistry.commsu.edu
In the case of this compound reacting under Sₙ1 conditions, the initial product of chloride departure is a secondary carbocation:
[5-(2-methylpropyl)furan-2-yl]-CH⁺-CH₃
A potential rearrangement would be a 1,2-hydride shift from the methyl group to the adjacent carbocation center. However, this would result in the formation of a primary carbocation:
[5-(2-methylpropyl)furan-2-yl]-CH₂-CH₂⁺
Since primary carbocations are significantly less stable than secondary carbocations, this specific rearrangement is energetically unfavorable and thus highly unlikely to occur. Therefore, significant rearrangement of the chloroethyl side chain via hydride or alkyl shifts is not an expected reaction pathway for this compound.
Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Core
The furan ring in this compound can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. conicet.gov.ar Due to its aromatic character, furan is less reactive than many acyclic dienes, and the cycloaddition is often reversible. rsc.org The presence of electron-donating groups, such as the 2-methylpropyl and 1-chloroethyl substituents, enhances the electron density of the furan ring, thereby increasing its reactivity toward electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. rsc.org
The reaction between a substituted furan and a dienophile, such as maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), typically yields a 7-oxabicyclo[2.2.1]heptene derivative. The reaction's stereoselectivity often results in the formation of both endo and exo adducts. While the endo product may form faster under kinetic control (lower temperatures), the exo product is generally more thermodynamically stable and is favored at higher temperatures or longer reaction times. nih.gov For instance, the reaction of 2,5-dimethylfuran (B142691) with maleimides at elevated temperatures exclusively produces the exo Diels-Alder adduct. nih.gov
Computational studies have explored the reactivity and selectivity of Diels-Alder reactions involving substituted furans, confirming that strong electron-donating groups significantly increase the reaction rate. rsc.org The regioselectivity of the cycloaddition is influenced by the electronic and steric effects of the substituents on the furan ring.
| Furan Derivative | Dienophile | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Furan | Maleic anhydride (B1165640) | Neat, Room Temperature | Exo/Endo adduct mixture | rsc.org |
| 2,5-Dimethylfuran | N-Phenylmaleimide | Toluene, 80 °C | Exo adduct | nih.gov |
| Furfural (B47365) | Maleimide | Aqueous medium | Hydrated adducts | rsc.org |
| 2,5-bis(hydroxymethyl)furan | Dimethyl acetylenedicarboxylate (DMAD) | Neat, High Temperature | 7-oxanorbornadiene derivative | researchgate.net |
Oxidative and Reductive Transformations of this compound
The furan ring and the chloroethyl side chain are susceptible to both oxidative and reductive transformations, with the specific outcome depending on the reagents and reaction conditions.
Oxidative Transformations: The furan nucleus is sensitive to oxidation, which can lead to dearomatization and ring-opening. nih.gov For example, treatment with reagents like bromine in an alcohol solvent can lead to the formation of 2,5-dialkoxy-2,5-dihydrofurans via an oxidative addition mechanism. More potent oxidizing agents can cause cleavage of the furan ring to yield dicarbonyl compounds. An approach for the synthesis of substituted furans involves the oxidative rearrangement of 4-(furan-2-yl)butan-2-ones, proceeding through a key spiro-intermediate. nih.gov In the context of this compound, controlled oxidation could potentially yield unsaturated 1,4-dicarbonyl compounds or other functionalized acyclic products.
Reductive Transformations: Reduction of the furan ring typically requires catalytic hydrogenation. Depending on the catalyst and conditions, this can yield either dihydrofurans or, more commonly, fully saturated tetrahydrofurans. nih.gov Catalysts such as palladium on carbon (Pd/C), Raney nickel, or rhodium complexes are often employed. This transformation is a valuable method for synthesizing substituted tetrahydrofurans, which are prevalent motifs in pharmaceuticals and natural products. nih.gov
Simultaneously, the 1-chloroethyl group is susceptible to reduction. Catalytic hydrogenation can result in hydrogenolysis of the carbon-chlorine bond, leading to dehalogenation and the formation of an ethyl group. Therefore, the complete reduction of this compound would likely yield 2-ethyl-5-(2-methylpropyl)tetrahydrofuran.
| Transformation | Reagent/Catalyst | Potential Product(s) |
|---|---|---|
| Oxidative Ring Opening | Ozone (O₃), followed by reductive workup | Acyclic dicarbonyl compounds |
| Oxidative Addition | Br₂ in Methanol | Dihydrofuran derivatives |
| Ring Hydrogenation | H₂, Pd/C or Raney Ni | 2-(1-Chloroethyl)-5-(2-methylpropyl)tetrahydrofuran |
| Ring Hydrogenation & Dehalogenation | H₂, Pd/C (harsher conditions) | 2-Ethyl-5-(2-methylpropyl)tetrahydrofuran |
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The presence of a secondary alkyl chloride in this compound opens avenues for various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Additionally, the furan ring itself can be functionalized through these methods, typically after conversion of a C-H bond to a C-Halogen or C-Triflate bond.
Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While traditionally applied to aryl and vinyl halides, advancements have enabled the use of alkyl halides. The C(sp³)-Cl bond in the 1-chloroethyl group could potentially participate in a Heck-type reaction with various alkenes to introduce new substituents. acs.orgorganic-chemistry.org Furthermore, palladium-catalyzed intramolecular Heck reactions are a powerful tool for constructing cyclic structures, and intermolecular versions can be used to synthesize substituted dihydrofurans and tetrahydrofurans. nih.govnih.gov
Suzuki-Miyaura Reaction: This versatile palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. harvard.edu While coupling of secondary alkyl halides can be challenging, significant progress has been made in developing catalyst systems for C(sp³)-C(sp²) Suzuki couplings. nih.gov Therefore, the 1-chloroethyl group could be coupled with aryl or vinyl boronic acids. To involve the furan ring itself, it would first need to be halogenated (e.g., at the C3 or C4 position) or converted to a triflate, which could then undergo Suzuki coupling to form a biaryl or vinyl-furan structure. researchgate.net
Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgchem-station.com This method is highly effective for forming C(sp)-C(sp²) bonds. organic-chemistry.orgnih.gov Similar to the Suzuki reaction, to apply this to the furan core of this compound, the ring would first require functionalization to an aryl halide. The direct Sonogashira coupling of the alkyl chloride is not a standard transformation, but related nickel-catalyzed methods for coupling alkyl halides with alkynes have been developed.
| Reaction | Coupling Partners | Catalyst System (Typical) | Potential Product Feature | Reference |
|---|---|---|---|---|
| Heck Reaction | 1-Chloroethyl group + Alkene | Pd(0) complex, Base | Extended alkyl chain with C=C bond | acs.orgorganic-chemistry.org |
| Suzuki-Miyaura Coupling | 1-Chloroethyl group + Aryl/Vinyl boronic acid | Pd complex with specific ligands (e.g., phosphines), Base | Formation of a C(sp³)-C(sp²) bond | harvard.edunih.gov |
| Suzuki-Miyaura Coupling | Halogenated furan ring + Boronic acid | Pd(PPh₃)₄, Base | Substituted biaryl or vinyl-furan | researchgate.net |
| Sonogashira Coupling | Halogenated furan ring + Terminal alkyne | Pd complex, Cu(I) salt, Amine base | Alkynyl-substituted furan | wikipedia.orglibretexts.org |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragment Analysis
High-resolution mass spectrometry (HRMS) would be a critical tool for confirming the elemental composition of 2-(1-Chloroethyl)-5-(2-methylpropyl)furan. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For the target compound (C10H15ClO), the expected exact mass would be calculated and compared against the experimental value.
In addition to precise mass determination, HRMS provides valuable information about the compound's structure through fragmentation analysis. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the chloroethyl group, the isobutyl group, or cleavage of the furan (B31954) ring. Analysis of these fragments helps to piece together the molecular structure.
Table 1: Predicted High-Resolution Mass Spectrometry Data for C10H15ClO
| Property | Predicted Value |
|---|---|
| Molecular Formula | C10H15ClO |
| Exact Mass | 186.0811 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation
Multi-dimensional NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules like this compound.
¹H NMR, ¹³C NMR, and Heteronuclear Correlation Spectroscopies
¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show distinct signals for the protons on the furan ring, the chloroethyl group, and the isobutyl group. The splitting patterns (e.g., doublets, triplets, quartets) of these signals, governed by spin-spin coupling, would reveal which protons are adjacent to one another.
¹³C NMR (Carbon NMR): This spectrum would show the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal would indicate its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).
Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC): These 2D NMR techniques establish correlations between protons and carbons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would identify which protons are directly attached to which carbon atoms. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity of the different functional groups to the furan ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and would need to be confirmed by experimental data.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan-H | 6.0-6.5 | 105-115 |
| Furan-H | 6.0-6.5 | 105-115 |
| -CH(Cl)- | 4.8-5.2 | 55-65 |
| -CH₃ (ethyl) | 1.7-2.0 | 20-25 |
| -CH₂- (isobutyl) | 2.4-2.7 | 35-45 |
| -CH- (isobutyl) | 1.8-2.2 | 25-35 |
| -CH₃ (isobutyl) | 0.8-1.0 | 20-25 |
| Furan-C | - | 150-160 |
| Furan-C | - | 150-160 |
| Furan-C | - | 105-115 |
Stereochemical Assignment through NOESY and Chiral Shift Reagents
Since this compound possesses a stereocenter at the carbon bearing the chlorine atom, it exists as a pair of enantiomers.
Chiral Shift Reagents: To distinguish between the enantiomers by NMR, chiral shift reagents can be added to the sample. These reagents are themselves chiral and interact with the enantiomers of the analyte to form diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum, allowing for the determination of enantiomeric excess.
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and can be used to identify the presence of specific functional groups.
Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the furan ring, C-O-C stretching of the furan ether linkage, and a C-Cl stretching vibration.
Table 3: Predicted Vibrational Frequencies for this compound (Note: These are estimated values and would need to be confirmed by experimental data.)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Furan C-H stretch | 3100-3150 | 3100-3150 |
| Alkyl C-H stretch | 2850-3000 | 2850-3000 |
| Furan ring stretch | 1500-1600 | 1500-1600 |
| C-O-C stretch | 1000-1100 | 1000-1100 |
Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers.
Chiral High-Performance Liquid Chromatography (HPLC)
To separate the enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The choice of the specific CSP and the mobile phase is critical for achieving good separation and would need to be determined experimentally. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Isomer Differentiation
Gas Chromatography-Mass Spectrometry (GC-MS/MS) stands as a powerful analytical technique for the detection and quantification of trace levels of volatile and semi-volatile organic compounds. Its application is critical in scenarios requiring high sensitivity and selectivity, such as the analysis of "this compound" in complex matrices. This hyphenated technique combines the superior separation capabilities of gas chromatography with the specific detection and structural elucidation power of tandem mass spectrometry.
In the context of trace analysis, GC-MS/MS is indispensable for identifying minute quantities of "this compound" that could be present as impurities in chemical products or as residues in environmental samples. The initial GC separation resolves the target compound from other components of the sample mixture based on its volatility and interaction with the stationary phase of the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is ionized. In tandem mass spectrometry, a specific precursor ion of the compound is selected and then fragmented to produce a unique set of product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio, allowing for detection at parts-per-billion (ppb) or even lower levels. The selectivity of MRM minimizes matrix interference, which is a common challenge in trace analysis.
Isomer differentiation is another key strength of GC-MS/MS. Isomers, which are molecules with the same molecular formula but different structural arrangements, can exhibit distinct chemical and biological properties. For a compound like "this compound," various positional isomers could exist, for example, with the chloroethyl and methylpropyl groups at different positions on the furan ring. While these isomers may have very similar mass spectra, they can often be separated chromatographically by using a suitable GC column and temperature program. nih.govdtu.dk The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can distinguish between isomers. Furthermore, even if isomers co-elute, their fragmentation patterns upon collision-induced dissociation in the mass spectrometer can sometimes reveal subtle differences, aiding in their identification and differentiation. nih.gov The combination of chromatographic separation and mass spectral data provides a high degree of confidence in isomer-specific analysis. nih.gov
The table below illustrates a hypothetical GC-MS/MS method for the analysis of "this compound" and a potential positional isomer.
| Parameter | Setting | Purpose |
| Gas Chromatograph | ||
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Provides good separation for a wide range of semi-volatile compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) | Separates compounds based on their boiling points and column interactions. |
| Carrier Gas | Helium at 1.0 mL/min | Transports the sample through the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |
| MS/MS Transition | Precursor Ion > Product Ion 1, Product Ion 2 | Specific transitions for the target analyte enhance selectivity and sensitivity. |
| Collision Energy | Optimized for each transition | Controls the degree of fragmentation of the precursor ion. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation in the solid state. For a novel or structurally complex compound such as "this compound," X-ray crystallography would yield a detailed map of atomic positions, bond lengths, bond angles, and torsion angles.
The process begins with the growth of a high-quality single crystal of the compound, which is then mounted in an X-ray diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern of spots is collected on a detector. The angles and intensities of these diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing this diffraction pattern, the unit cell dimensions (the basic repeating unit of the crystal) and the symmetry of the crystal (its space group) can be determined.
Sophisticated computer algorithms are then used to solve the "phase problem" and generate an initial electron density map of the molecule. This map is refined to produce a final, highly accurate model of the molecular structure. The resulting structural data is invaluable for confirming the identity of the synthesized compound, establishing its absolute stereochemistry if chiral centers are present, and understanding intermolecular interactions such as hydrogen bonds or van der Waals forces that govern the packing of molecules in the crystal. nih.gov
While no specific crystallographic data for "this compound" is publicly available, the table below presents a hypothetical set of crystallographic parameters that might be observed for a furan derivative of similar size and composition, based on published data for related structures. researchgate.netresearchgate.net
| Parameter | Hypothetical Value | Description |
| Crystal Data | ||
| Chemical Formula | C10H15ClO | The elemental composition of the molecule. |
| Formula Weight | 186.67 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A common crystal system with one twofold axis and/or one mirror plane. |
| Space Group | P2₁/c | A frequently observed space group for organic molecules. |
| Unit Cell Dimensions | ||
| a | 10.5 Å | Length of the 'a' axis of the unit cell. |
| b | 8.2 Å | Length of the 'b' axis of the unit cell. |
| c | 12.1 Å | Length of the 'c' axis of the unit cell. |
| α | 90° | Angle between the 'b' and 'c' axes. |
| β | 105.3° | Angle between the 'a' and 'c' axes. |
| γ | 90° | Angle between the 'a' and 'b' axes. |
| Volume | 1002 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | A common X-ray source for single-crystal diffraction. |
| Temperature | 100 K | Data is often collected at low temperatures to minimize thermal motion. |
| Refinement | ||
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This detailed structural information is crucial for various fields, including medicinal chemistry, materials science, and chemical synthesis, as it provides fundamental insights into the molecule's properties and potential interactions.
Potential Applications of 2 1 Chloroethyl 5 2 Methylpropyl Furan As a Synthetic Intermediate and Precursor Material
Strategic Building Block in the Synthesis of Complex Organic Scaffolds
Furan (B31954) and its derivatives are recognized as valuable building blocks in the synthesis of complex organic molecules. numberanalytics.comijabbr.com The furan ring can be found in a variety of natural products and serves as a precursor to other important structural motifs. numberanalytics.com The unique reactivity of the furan ring allows it to participate in various transformations, making it a strategic component in synthetic organic chemistry.
The presence of the 2-methylpropyl (isobutyl) group at the 5-position of the furan ring in 2-(1-Chloroethyl)-5-(2-methylpropyl)furan can influence the solubility and steric environment of the molecule. The key to its utility as a building block, however, lies in the reactivity of the 1-chloroethyl group at the 2-position. This functional group is susceptible to nucleophilic substitution reactions, allowing for the attachment of a wide range of other molecular fragments. This makes the compound a potential starting material for the synthesis of more complex, substituted furan derivatives that could be intermediates in the preparation of biologically active compounds or functional materials.
For instance, the furan ring can be incorporated into larger ring systems through reactions like the Diels-Alder reaction, where furan acts as a diene. numberanalytics.com The substituents on the furan ring can influence the stereochemical outcome of such reactions, making tailored furan derivatives like this compound potentially useful for controlling the architecture of complex polycyclic systems.
Precursor for Advanced Materials Development (e.g., Polymers, Functional Materials, Liquid Crystals)
Furan-based compounds are increasingly being investigated as renewable building blocks for the development of advanced materials. researchgate.netresearchgate.net Their rigid, aromatic structure can impart desirable thermal and mechanical properties to polymers and other functional materials.
Furan derivatives can be used as monomers in various polymerization reactions. numberanalytics.comwikipedia.org The chloroethyl group in this compound could potentially be transformed into a polymerizable functional group, such as a vinyl or an epoxy group. For example, dehydrochlorination could yield a vinylfuran derivative suitable for radical or cationic polymerization. Alternatively, the chlorine atom could be substituted by a hydroxyl group, which could then be used in condensation polymerizations to form polyesters or polyurethanes.
Furan-containing polymers are of interest as they can be derived from biomass and may offer sustainable alternatives to petroleum-based plastics. researchgate.net The properties of these polymers can be tuned by the nature of the substituents on the furan ring.
Table 1: Examples of Polymerization Reactions Involving Furan Derivatives
| Polymerization Type | Furan Monomer Example | Resulting Polymer Type | Potential Properties |
| Polycondensation | 2,5-Furandicarboxylic acid | Polyesters (e.g., PEF) | High thermal stability, good barrier properties |
| Ring-opening polymerization | Furan-based epoxides | Epoxy resins | High strength, chemical resistance |
| Diels-Alder polymerization | Bifunctional furans and maleimides | Thermally reversible polymers | Self-healing materials |
Furan is a five-membered aromatic heterocycle that can be incorporated into conjugated systems for applications in organic electronics. numberanalytics.comnih.gov While furan itself is less stable than its sulfur analog, thiophene, incorporating it into larger conjugated structures can enhance its stability and lead to materials with interesting photophysical properties. nih.gov
The synthesis of furan-based conjugated polymers can be achieved through various coupling reactions. rsc.org The chloroethyl group of this compound could be modified to introduce functionalities suitable for cross-coupling reactions, such as a boronic ester or a stannane. This would allow for the incorporation of the 2,5-disubstituted furan unit into conjugated polymer backbones. Such polymers could have applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substitution pattern on the furan ring can influence the electronic properties and solubility of the resulting conjugated materials. researchgate.net
Development of Novel Reagents and Catalysts from Furan Derivatives
Furan derivatives can serve as precursors for the synthesis of novel reagents and catalysts. The furan ring can be chemically modified to introduce coordinating atoms, making furan-based molecules suitable as ligands for transition metal catalysts. numberanalytics.com
The this compound molecule could be functionalized to create bidentate or tridentate ligands. For example, the chlorine atom could be displaced by a phosphine (B1218219) or an amine group, which, in conjunction with the furan oxygen, could coordinate to a metal center. The steric and electronic properties of such ligands could be tuned by modifying the substituents on the furan ring, potentially leading to catalysts with novel reactivity and selectivity.
Applications in Fine Chemical Synthesis (e.g., Agrochemicals, Specialty Chemicals, Fragrances, Dyes)
The furan scaffold is present in a wide range of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. algoreducation.comresearchgate.net The synthesis of these molecules often relies on the availability of appropriately functionalized furan intermediates.
This compound, with its reactive side chain, could be a valuable intermediate in the synthesis of various specialty chemicals. For example, in the fragrance industry, many furan derivatives are known for their characteristic scents. The isobutyl group is a common feature in fragrance molecules, and further modification of the chloroethyl group could lead to new fragrance compounds.
In the field of agrochemicals, many pesticides and herbicides contain heterocyclic rings, including furan. The synthesis of new agrochemicals often involves the exploration of novel substitution patterns on these rings. The reactivity of the chloroethyl group would allow for the introduction of various pharmacophores, making this compound a potential starting point for the discovery of new active ingredients.
Furan derivatives are also used as intermediates for dyes and pigments. slideshare.net The furan ring can be part of a larger chromophore, and its substituents can influence the color and lightfastness of the dye.
Table 2: Examples of Furan Derivatives in Fine Chemicals
| Application Area | Example of Furan Derivative | Function |
| Pharmaceuticals | Ranitidine (contains a furan ring) | H2 receptor antagonist |
| Agrochemicals | Fipronil (contains a furan ring in its synthesis) | Broad-spectrum insecticide |
| Fragrances | 2-Methyl-3-(furan-2-yl)propan-1-ol | Woody, spicy odor |
| Dyes | Furan-based azo dyes | Coloring agents |
Ligand Design for Coordination Chemistry
Furan derivatives can act as ligands in coordination chemistry, binding to metal ions through the oxygen atom of the ring or through other donor atoms attached to the ring. sc.edu The design of new ligands is crucial for the development of coordination complexes with specific properties, such as catalytic activity, luminescence, or magnetic behavior.
The compound this compound could be a precursor for the synthesis of novel furan-based ligands. The chloroethyl group can be readily converted into a variety of other functional groups containing donor atoms like nitrogen, sulfur, or phosphorus. For example, reaction with a secondary amine would yield a furan-containing amino ligand. The presence of the furan oxygen and the newly introduced donor atom could allow for chelation to a metal center. The isobutyl group would provide steric bulk, which can be used to control the coordination environment around the metal and influence the properties of the resulting complex. Such coordination polymers have potential applications in catalysis, gas storage, and as luminescent materials. researchgate.net
Environmental Transformation and Degradation Pathways of Analogous Furan Derivatives
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For furan (B31954) derivatives, photolysis and hydrolysis are significant abiotic degradation mechanisms.
Photolysis:
Photolysis, or photodegradation, is the breakdown of compounds by light. In the atmosphere, furan and its derivatives are expected to exist primarily in the vapor phase due to their relatively high vapor pressures. epa.gov The atmospheric degradation of furans is mainly initiated by reactions with hydroxyl (•OH) radicals during the daytime. wikipedia.org This reaction typically involves the addition of the hydroxyl radical to the furan ring, which can lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. wikipedia.org For an alkyl-substituted furan like 2-(1-Chloroethyl)-5-(2-methylpropyl)furan, the presence of alkyl groups can influence the rate and pathway of this photooxidation.
In aqueous environments, the photolysis of furan derivatives can also occur. The presence of photosensitizers in natural waters can lead to the formation of singlet oxygen (¹O₂), which can react with the furan ring. This process can lead to the formation of endoperoxides, which are unstable and can further react to form various degradation products.
Hydrolysis:
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The furan ring itself is generally stable to hydrolysis under neutral pH conditions. However, the presence of substituents can alter its reactivity. For instance, like enol ethers, 2,5-disubstituted furans can be susceptible to acid-catalyzed hydrolysis, which can lead to the reversible formation of 1,4-diketones. nih.gov
The chloroethyl group in this compound introduces a potential site for hydrolysis. Halogenated organic compounds can undergo hydrolysis, where the halogen atom is replaced by a hydroxyl group. The rate of this reaction is dependent on factors such as pH, temperature, and the structure of the molecule. While specific data for the target compound is unavailable, this pathway represents a plausible abiotic degradation route in aqueous environments.
| Degradation Mechanism | Reactant/Condition | Primary Transformation Products of Analogous Furans | Environmental Compartment |
|---|---|---|---|
| Photolysis | Hydroxyl Radicals (•OH) | Unsaturated 1,4-dicarbonyls | Atmosphere |
| Photolysis | Singlet Oxygen (¹O₂) | Endoperoxides, subsequently dicarbonyls | Surface Waters |
| Hydrolysis | Acidic Conditions | 1,4-Diketones | Water, Soil Porewater |
| Hydrolysis | Water | Alcohols (from dehalogenation of chloroalkyl group) | Water, Soil Porewater |
Biotic Transformation Pathways in Environmental Systems (e.g., Microbial Degradation)
Biotic transformation, primarily through microbial degradation, is a crucial pathway for the breakdown of organic compounds in the environment. Numerous microorganisms have been identified that can degrade furan and its derivatives.
The biodegradation of furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), has been extensively studied. nih.govchemicalbook.com These studies provide a model for understanding the potential biotic transformation of this compound. The initial steps in the aerobic degradation of these compounds often involve oxidation or reduction of the side-chain substituents. nih.gov
For furfural, the degradation pathway typically proceeds via oxidation to 2-furoic acid, which is then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.govchemicalbook.com A key intermediate in this pathway is 2-oxoglutarate. nih.gov The enzymes involved in these pathways are often encoded by gene clusters, such as the hmf genes found in Cupriavidus basilensis. nih.gov
A variety of microbial species, predominantly Gram-negative aerobic bacteria, have been shown to degrade furanic compounds. chemicalbook.comnih.gov Genera such as Pseudomonas, Cupriavidus, Bacillus, and Microbacterium have been identified as capable of utilizing furan derivatives as a carbon source. nih.govacs.orgnih.gov Some fungi have also been shown to metabolize furan compounds. epa.gov
The presence of a chloroethyl group on the target compound suggests that dehalogenation could be a key step in its biodegradation. Microorganisms have evolved enzymatic machinery, such as dehalogenases, to cleave carbon-halogen bonds. This can occur under both aerobic and anaerobic conditions. Reductive dechlorination, where the chlorinated compound is used as an electron acceptor, is a common pathway for highly chlorinated compounds in anaerobic environments.
| Microorganism Genus (Analogous Compounds) | Degradation Pathway/Key Enzymes | Initial Transformation Products of Analogous Furans |
|---|---|---|
| Pseudomonas | Oxidation, Ring Cleavage | 2-Furoic acid, 2-Oxoglutarate |
| Cupriavidus | Oxidation, Decarboxylation | 2,5-Furandicarboxylic acid, 2-Furoic acid |
| Bacillus | Oxidation/Reduction | Furfuryl alcohol, 2-Furoic acid |
| Various Bacteria | Dehalogenases | Dehalogenated furan derivatives |
Considerations for Environmental Persistence and Mobility
The environmental persistence and mobility of an organic compound are governed by its physicochemical properties, including its water solubility, vapor pressure, and its tendency to sorb to soil and sediment.
Persistence:
The persistence of a chemical is its ability to remain in the environment without being degraded. Chlorinated organic compounds, as a class, are known for their environmental persistence. The stability of the furan ring, combined with the presence of a chlorine atom, may contribute to the persistence of this compound. However, as discussed, both abiotic and biotic degradation pathways exist for analogous compounds, which would act to reduce its persistence. The rate of these degradation processes under various environmental conditions would ultimately determine its environmental half-life.
Mobility:
The mobility of a compound refers to its ability to move through different environmental compartments. A key parameter for assessing the mobility of organic compounds in soil is the soil sorption coefficient normalized to organic carbon (Koc). A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and organic matter, making it less mobile and less likely to leach into groundwater. Conversely, a low Koc value suggests higher mobility.
The Koc of a compound is often estimated from its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. Compounds with higher log Kow values are more hydrophobic and tend to have higher Koc values. The log Kow for furan is 1.34, and for furfural, it is 0.41. nih.govnih.gov PubChem provides a computed log Kow of 1.8 for the structurally similar compound 2-(1-chloroethyl)furan. chemicalbook.com The presence of a larger alkyl group (2-methylpropyl) in the target compound would likely increase its hydrophobicity and, consequently, its log Kow and Koc values compared to these smaller analogues. A higher Koc would suggest lower mobility in soil.
The vapor pressure of a compound determines its tendency to volatilize into the atmosphere. Furan has a high vapor pressure, indicating it will readily partition into the air. epa.gov The larger alkyl and chloroethyl substituents on this compound would be expected to lower its vapor pressure relative to furan, but it may still exhibit some degree of volatility.
Water solubility is another critical factor. Furan is insoluble in water. nih.gov The larger, nonpolar alkyl group in the target compound would likely further decrease its water solubility, which would also contribute to its sorption to soil and sediment.
| Property | Value for Analogous Compounds | Implication for this compound |
|---|---|---|
| log Kow | Furan: 1.34 nih.gov Furfural: 0.41 nih.gov 2-(1-Chloroethyl)furan: 1.8 (estimated) chemicalbook.com | Likely to be moderately hydrophobic, suggesting some potential for bioaccumulation and soil sorption. |
| Soil Sorption Coefficient (Koc) | Expected to be higher than that of furan due to increased hydrophobicity. | Likely to have low to moderate mobility in soil. |
| Vapor Pressure | Furan: 600 mm Hg at 25°C epa.gov | Expected to be lower than furan, but may still be volatile. |
| Water Solubility | Furan: Insoluble nih.gov | Expected to have low water solubility, favoring partitioning to soil and sediment. |
Future Research Directions and Emerging Paradigms in the Chemistry of 2 1 Chloroethyl 5 2 Methylpropyl Furan
Chemoenzymatic and Biocatalytic Synthesis Approaches
No literature was identified describing the use of enzymes or biocatalysts for the synthesis of 2-(1-Chloroethyl)-5-(2-methylpropyl)furan. Research in this area would typically focus on employing enzymes like lipases, hydrolases, or oxidoreductases to achieve stereoselective synthesis or to introduce functional groups under mild, environmentally benign conditions. However, no such studies have been reported for this compound.
Flow Chemistry and Continuous Processing for Scalable Production
There are no available reports on the application of flow chemistry or continuous processing for the scalable production of this compound. This modern manufacturing technique often offers advantages in terms of safety, efficiency, and scalability for chemical synthesis, but its application to this particular furan (B31954) derivative has not been documented in the scientific literature.
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The use of machine learning algorithms or artificial intelligence to predict reaction outcomes, optimize reaction conditions, or propose novel synthetic routes for this compound has not been described in any accessible research. This cutting-edge approach is being applied to complex molecules, but its focus has not yet extended to this specific compound.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Scientific investigation into the novel reactivity patterns and potential for unprecedented chemical transformations of this compound is currently absent from the chemical literature. Such research would involve exploring how the chloroethyl and isobutyl substituents on the furan ring influence its participation in various organic reactions, potentially leading to the discovery of new chemical behaviors.
Design of Highly Sustainable and Atom-Economical Synthetic Routes
There is no published research focused on the development of sustainable or atom-economical synthetic methods for this compound. The principles of green chemistry, which aim to reduce waste and energy consumption, have not been specifically applied and reported for the synthesis of this compound.
Q & A
Q. How is 2-(1-Chloroethyl)-5-(2-methylpropyl)furan synthesized, and what are the critical parameters for reaction optimization?
The compound can be synthesized via esterification of 5-(1-chloroethyl)furan-2-carboxylic acid using ethanol under acidic catalysis. Key parameters include:
- Temperature control (60–80°C) to avoid side reactions like furan ring decomposition.
- Molar ratio of reactants (1:1.2 for acid:ethanol) to maximize yield.
- Catalyst selection (e.g., H₂SO₄ or p-toluenesulfonic acid) to enhance reaction efficiency .
- Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
Q. What spectroscopic techniques confirm the structure of this compound?
- NMR spectroscopy :
- ¹H NMR to identify protons on the chloroethyl and 2-methylpropyl groups (δ 1.2–1.6 ppm for methyl branches; δ 4.0–4.5 ppm for chlorinated CH₂).
- ¹³C NMR to resolve quaternary carbons in the furan ring (δ 110–150 ppm) .
Q. What physicochemical properties influence its handling in laboratory settings?
- Boiling point : Estimated at 210–220°C (based on analogs like 5-(2-methylpropyl)nonane) .
- Polarity : Low polarity due to alkyl substituents; use non-polar solvents (hexane, dichloromethane) for dissolution.
- Stability : Hydrolytically sensitive at the C-Cl bond; store under inert gas (N₂/Ar) at 4°C .
Advanced Research Questions
Q. How do computational methods (e.g., QSPR) predict substituent reactivity on the furan ring?
Quantum chemical calculations (DFT, B3LYP/6-31G*) model electronic effects:
- The electron-donating 2-methylpropyl group increases furan ring electron density, enhancing susceptibility to electrophilic attack.
- The chloroethyl group’s inductive effect stabilizes transition states in nucleophilic substitutions .
- QSPR models correlate substituent bulk (via steric parameters) with reaction rates in functionalization .
Q. How to resolve contradictions in spectral data for structurally similar furan derivatives?
- Cross-validate using retention indices (polar vs. non-polar GC columns) to distinguish isomers .
- Compare experimental NMR shifts with NIST WebBook data for analogous compounds (e.g., 2-ethyl-5-methylfuran) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions .
Q. What in vitro models assess the bioactivity of this compound, given the furan ring’s pharmacological relevance?
- Antimicrobial assays : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) due to furan’s membrane-disruptive properties .
- Cytotoxicity screening : MTT assay on human cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .
- Enzyme inhibition : Docking studies with cytochrome P450 isoforms to predict metabolic interactions .
Q. How does the 2-methylpropyl group’s steric effect influence regioselectivity in functionalization?
- The bulky 2-methylpropyl group directs electrophiles (e.g., nitration) to the less hindered C-3 position of the furan ring.
- In Diels-Alder reactions, steric shielding at C-5 enhances dienophile selectivity at C-2 .
- Kinetic studies (e.g., Hammett plots) quantify steric vs. electronic contributions .
Q. What chromatographic methods optimize separation of diastereomers formed during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
